molecular formula C12H10Cl2F3NO B1295118 N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 61219-95-2

N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B1295118
CAS No.: 61219-95-2
M. Wt: 312.11 g/mol
InChI Key: WWINJKYFUBEFBE-UHFFFAOYSA-N
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Description

N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C12H10Cl2F3NO and its molecular weight is 312.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Potential Pesticide Applications : Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide, show potential as pesticides. Their characterization through X-ray powder diffraction provides detailed structural insights, which are essential for understanding their pesticide capabilities (Olszewska, Pikus, & Tarasiuk, 2008).

  • Herbicide Production : A study on the synthesis of the herbicide Fluorochloridone from 2,2-dichloro-N-2-propenyl-N-[3-(trifluoromethyl)phenyl]-acetamide under optimal laboratory conditions indicates the role of such compounds in herbicide development. This process highlights the chemical's utility in agricultural applications (Huang Chao-qun, 2005).

  • Structural and Conformational Studies : The conformation of the N—H bond in related compounds, like 2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide, provides insights into the molecular structure and potential chemical interactions. Such studies are crucial for understanding the fundamental properties of these chemicals (Gowda, Svoboda, Foro, Paulus, & Fuess, 2007).

  • Cycloaddition Reactions : The compound N-allyl-α-chloro-α-(phenylthio)acetamide, closely related to N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide, participates in [4+ +2] type polar cyclo-additions. Such reactions are significant in organic chemistry for synthesizing complex molecular structures (Tamura, Ishiyama, Mizuki, Maeda, & Ishibashi, 1981).

  • Quantum Chemical Calculations : Quantum chemical calculations on similar compounds, such as 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, provide insights into their conformation, vibrational spectroscopic, electronic, and thermodynamic properties. Such studies are essential for predicting the reactivity and potential applications of these chemicals in various fields (Choudhary, Agarwal, Gupta, & Tandon, 2014).

Properties

IUPAC Name

2,2-dichloro-N-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2F3NO/c1-2-6-18(11(19)10(13)14)9-5-3-4-8(7-9)12(15,16)17/h2-5,7,10H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWINJKYFUBEFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=CC(=C1)C(F)(F)F)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210138
Record name N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
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Molecular Weight

312.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61219-95-2
Record name 2,2-Dichloro-N-2-propen-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61219-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
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Record name N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide
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Synthesis routes and methods

Procedure details

Twenty-three and eight tenths grams of N-allyl m-trifluoromethyl aniline hydrochloride was suspended in 200 ml. of methylene chloride, 21 g. of triethylamine was added and the mixture stirred in a water bath at room temperature while 15 g. of dichloroacetyl chloride was added dropwise. After stirring about 30 minutes, after addition was complete, the mixture was washed with dilute ~1% sodium hydroxide, dilute ~1% hydrochloric acid and water, separated and dried over magnesium sulfate and the solvent stripped under vacuum. The product was dissolved in ether and treated with 10 g. of 20% ethereal hydrochloric acid, the precipitate filtered off and the ether stripped under vacuum to give 25 g. of product, nD30 1.4740.
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